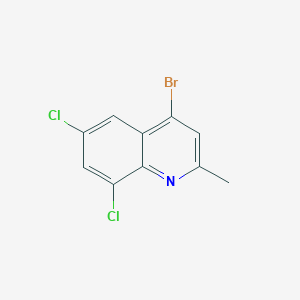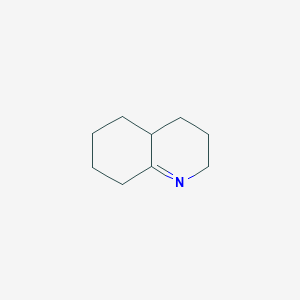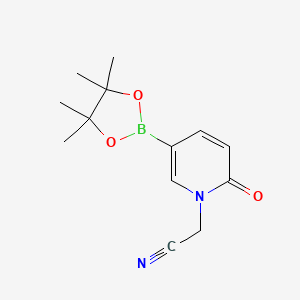
1,2,3,4-Tetrahydro-6-hydroxy-7-methoxy-isoquinoline-hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydro-6-hydroxy-7-methoxy-isoquinoline-hydrochloride is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their wide range of biological activities and are found in many natural products and synthetic pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-6-hydroxy-7-methoxy-isoquinoline-hydrochloride can be synthesized through several methods. One common approach involves the hydrogenation of isoquinoline derivatives. The Pomeranz–Fritsch reaction is an efficient method for the preparation of isoquinoline derivatives . Another method involves the N-alkylation of benzyl amines with halo acetophenones .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the extraction of isoquinoline from coal tar, followed by fractional crystallization of the acid sulfate . This method exploits the basicity of isoquinoline compared to quinoline, allowing for selective extraction and purification.
化学反应分析
Types of Reactions: 1,2,3,4-Tetrahydro-6-hydroxy-7-methoxy-isoquinoline-hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrones using hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: The compound can be reduced to decahydroisoquinoline.
Substitution: It can undergo N-alkylation reactions with halo acetophenones.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and selenium dioxide.
Reduction: Hydrogenation using catalysts like palladium or platinum.
Substitution: Halo acetophenones and benzyl amines.
Major Products Formed:
Oxidation: Nitrones.
Reduction: Decahydroisoquinoline.
Substitution: N-alkylated isoquinoline derivatives.
科学研究应用
1,2,3,4-Tetrahydro-6-hydroxy-7-methoxy-isoquinoline-hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various natural products and synthetic pharmaceuticals.
Biology: The compound is used in the study of neurodegenerative diseases like Parkinson’s disease.
Industry: Isoquinoline derivatives are used in the production of dyes, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1,2,3,4-Tetrahydro-6-hydroxy-7-methoxy-isoquinoline-hydrochloride involves its interaction with various molecular targets and pathways. As a secondary amine, it can form salts with strong acids and undergoes dehydrogenation and hydrogenation reactions . The compound’s biological activities are attributed to its ability to interact with enzymes and receptors involved in neurodegenerative diseases and other pathological conditions .
相似化合物的比较
1,2,3,4-Tetrahydroisoquinoline: A secondary amine derived from isoquinoline by hydrogenation.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with similar structural features and biological activities.
7-Ethoxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride: Another derivative used in scientific research.
Uniqueness: 1,2,3,4-Tetrahydro-6-hydroxy-7-methoxy-isoquinoline-hydrochloride is unique due to its specific hydroxyl and methoxy substitutions, which confer distinct chemical and biological properties. These substitutions enhance its solubility and reactivity, making it a valuable compound for various applications in medicinal chemistry and pharmacology .
属性
CAS 编号 |
1078-27-9 |
|---|---|
分子式 |
C10H14ClNO2 |
分子量 |
215.67 g/mol |
IUPAC 名称 |
7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-13-10-5-8-6-11-3-2-7(8)4-9(10)12;/h4-5,11-12H,2-3,6H2,1H3;1H |
InChI 键 |
NGSIKEMUWGSYPG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2CCNCC2=C1)O.Cl |
规范 SMILES |
COC1=C(C=C2CCNCC2=C1)O.Cl |
Key on ui other cas no. |
1078-27-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![5-Chloro-2-(methylthio)thiazolo[5,4-b]pyridine](/img/structure/B3184243.png)

![Imidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B3184250.png)

